![molecular formula C13H15N3O3S B2370459 2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896337-87-4](/img/structure/B2370459.png)

2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

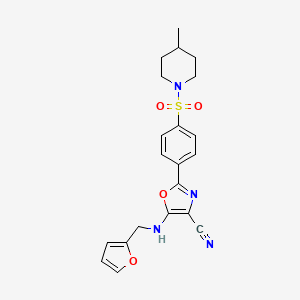

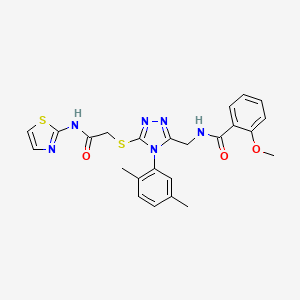

The compound “2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one” is a derivative of 2,2′∶6′,2″-terpyridine (terpy) that has been modified at the 4′ position . It is used to generate bifunctional chelates .

Synthesis Analysis

The synthesis of this compound involves a particularly convenient route based on nucleophilic substitution of 4′-chloroterpyridine . The palladium (II) and gold (III) complexes of the analog with an SMe group at the 4′ position have been synthesized and characterized .Molecular Structure Analysis

The crystal structure of “2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one” has been determined . The palladium (II) and gold (III) complexes of the analog with an SMe group at the 4′ position have also been synthesized and characterized .Chemical Reactions Analysis

The compound is involved in the formation of bifunctional chelates through a process based on nucleophilic substitution of 4′-chloroterpyridine .Applications De Recherche Scientifique

Molecular Structure and Conformation

Research on similar compounds to 2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one has focused on understanding their molecular structure and conformation. For instance, the molecular dimensions of closely related compounds show evidence of aromatic delocalization in the pyrazole rings, with varying conformations of ethylsulfanyl substituents (Insuasty et al., 2008).

Crystal Structure Analysis

Crystal structure analyses of similar compounds have been conducted. For example, the crystal structure of a terpyridyl derivative has been determined, providing insights into the spatial arrangement of such molecules (Sampath et al., 1999).

Tribological Properties

Research into triazine derivatives, which are chemically related to the compound , has explored their tribological properties. Studies have found that certain triazine derivatives improve antiwear and friction-reducing capacities in specific fluids (Wu et al., 2017).

Chemical Reactions and Synthesis

The compound and its analogs have been studied in terms of their reactivity and synthesis. Research has been conducted on the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide, leading to the formation of triazine derivatives (Vetyugova et al., 2018).

Synthesis of Brighteners

Triazine derivatives have been utilized in the synthesis of fluorescent brighteners. These compounds exhibit properties useful in industrial applications, such as improving the whiteness of materials (Um et al., 2005).

Inhibitors of Soluble Epoxide Hydrolase

Triazine-based compounds have been identified as inhibitors of soluble epoxide hydrolase, a key enzyme in various biological processes. This research can lead to the development of new pharmacological agents (Thalji et al., 2013).

Solvent-Free Synthesis

Advancements in the solvent-free synthesis of triazines have been made, contributing to more environmentally friendly and efficient chemical processes (Ghorbani‐Vaghei et al., 2015).

Potential for Cell Differentiation Agents

Triazines have been synthesized as potential agents affecting cell differentiation, indicating a potential role in biological and medical research (Linder et al., 2018).

Propriétés

IUPAC Name |

2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c1-9-3-2-5-16-11(9)14-12(15-13(16)17)20-8-4-10-18-6-7-19-10/h2-3,5,10H,4,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADOWHZNXDRTTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=NC2=O)SCCC3OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-(4-ethoxyphenyl)methylideneamino]furan-2-carboxamide](/img/structure/B2370377.png)

![ethyl 4-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2370391.png)

![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B2370393.png)

![2-(4-chlorophenyl)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide](/img/structure/B2370396.png)

![2,6-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2370399.png)